An In-Depth Technical Guide to (E)-(4-Cyanostyryl)boronic Acid: Properties, Structure, and Applications
An In-Depth Technical Guide to (E)-(4-Cyanostyryl)boronic Acid: Properties, Structure, and Applications
Executive Summary: (E)-(4-Cyanostyryl)boronic acid is a highly functionalized organoboron compound featuring a cyanostyryl moiety. This structure combines the versatile reactivity of a boronic acid with the unique electronic and structural properties of a conjugated system containing a cyano group. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a critical building block for introducing the (E)-4-cyanostyryl group into more complex molecular architectures. This capability makes it an invaluable intermediate for researchers and scientists in drug discovery, for the development of novel enzyme inhibitors and bioactive molecules, and in materials science for the synthesis of advanced optical and electronic materials. This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and key applications.
Introduction to Boronic Acids
Boronic acids are a class of organoboron compounds with the general formula R-B(OH)₂. Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which confers Lewis acidic properties.[1] While first synthesized in 1860, their prominence in modern chemistry has surged due to their exceptional utility as synthetic intermediates.[1]
Their stability, low toxicity, and predictable reactivity make them superior reagents in many contexts.[2] The most significant application of boronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3][4] In recent years, the boronic acid functional group itself has been recognized as a key pharmacophore in medicinal chemistry, leading to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib.[1][5] This is largely due to its ability to form reversible covalent bonds with active site serine residues in various enzymes.[1]
(E)-(4-Cyanostyryl)boronic Acid: Core Properties & Structure
Chemical Identity
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Systematic Name: [(E)-2-(4-Cyanophenyl)ethenyl]boronic acid
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Common Synonyms: (E)-2-(4-Cyanophenyl)vinylboronic acid
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CAS Number: 188819-90-1
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Molecular Formula: C₉H₈BNO₂
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Molecular Weight: 172.98 g/mol
Physicochemical Properties
Quantitative data for this specific compound is not widely published. The properties listed are based on commercially available data and comparison with structurally similar styrylboronic acids.[6][7]
| Property | Value | Source/Comment |
| Appearance | White to off-white solid | Typical for crystalline organic boronic acids. |
| Purity | ≥97% | As specified by commercial suppliers.[8] |
| Melting Point | >300 °C | High melting points are characteristic of arylboronic acids.[1][9] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water. | General solubility profile for arylboronic acids. |
| Stability | Stable under recommended storage conditions. Prone to dehydration to form cyclic boroxine trimers upon heating or under vacuum. | A common characteristic of boronic acids.[1] |
Molecular Structure
(E)-(4-Cyanostyryl)boronic acid is composed of a planar phenyl ring substituted at the 4-position with a linear cyano (-C≡N) group. This ring is connected via a trans-configured carbon-carbon double bond (ethenyl or vinyl group) to a boronic acid [-B(OH)₂] moiety. The "(E)" designation specifies that the phenyl ring and the boronic acid group are on opposite sides of the double bond, which is the more thermodynamically stable configuration.
Caption: General workflow for the synthesis of (E)-(4-Cyanostyryl)boronic acid.
Detailed Experimental Protocol (Exemplary)
This protocol is a self-validating system; successful synthesis relies on the rigorous exclusion of air and moisture and careful monitoring of the reaction progress.
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Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. The entire apparatus is flame-dried under vacuum and backfilled with nitrogen. This step is critical as the palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.
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Reagent Addition: To the flask are added (E)-4-(2-bromovinyl)benzonitrile (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv). Potassium acetate acts as the base, which is crucial for activating the diboron reagent for the catalytic cycle. [10]3. Catalyst and Solvent Addition: The flask is evacuated and backfilled with nitrogen three times. Anhydrous 1,4-dioxane is added as the solvent, followed by the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 1-3 mol%). The dppf ligand provides the necessary stability and reactivity for the catalyst. The mixture is degassed again by bubbling nitrogen through the solution for 15-20 minutes.
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Reaction: The reaction mixture is heated to 80-100 °C and stirred under a nitrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting vinyl bromide is consumed (typically 4-16 hours).
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Work-up and Isolation of Boronate Ester: After cooling to room temperature, the mixture is filtered through a pad of Celite to remove the catalyst and inorganic salts. The filtrate is concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude pinacol boronate ester.
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Hydrolysis to Boronic Acid: The crude boronate ester is dissolved in a solvent mixture such as acetone/water or THF/water. An acid (e.g., 2M HCl) is added, and the mixture is stirred vigorously at room temperature until hydrolysis is complete (monitored by TLC).
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Purification: The product, (E)-(4-Cyanostyryl)boronic acid, often precipitates from the reaction mixture and can be collected by filtration. It can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield a pure, crystalline solid.
Chemical Reactivity and Applications
The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (E)-(4-Cyanostyryl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. [11]It enables the covalent attachment of the cyanostyryl fragment to aryl, heteroaryl, or vinyl halides and triflates. This reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Causality of the Catalytic Cycle: The cycle depends on the ability of palladium to shuttle between its Pd(0) and Pd(II) oxidation states. The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center. [3][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The incorporation of boronic acids into drug candidates has become a validated strategy in medicinal chemistry. [5][13]* Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor, particularly for serine proteases, by forming a stable, tetrahedral boronate complex with the catalytic serine residue. [1]* Bioisosteric Replacement: The boronic acid group can serve as a bioisostere for other functional groups like carboxylic acids, potentially improving pharmacokinetic properties or target engagement.
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Scaffold Elaboration: (E)-(4-Cyanostyryl)boronic acid allows for the introduction of the cyanostyryl scaffold, a structural motif present in various bioactive compounds, into potential drug molecules, enabling rapid lead optimization. [2]
Applications in Materials Science
The extended π-conjugated system of the cyanostyryl group imparts interesting photophysical properties.
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Fluorescent Probes: The molecule can be incorporated into larger systems to create fluorescent sensors. The cyano group is a strong electron-withdrawing group, which can facilitate intramolecular charge transfer (ICT), a mechanism often exploited in the design of environmentally sensitive fluorophores.
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Organic Electronics: As a building block for conjugated polymers and organic light-emitting diodes (OLEDs), the cyanostyryl unit can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) and enhance the performance of organic semiconductor materials. [14]
Safety, Handling, and Storage
As with all laboratory chemicals, (E)-(4-Cyanostyryl)boronic acid should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. To preserve its integrity and prevent dehydration into the corresponding boroxine, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
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Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.
Conclusion
(E)-(4-Cyanostyryl)boronic acid is a sophisticated and highly valuable chemical intermediate. Its well-defined structure and stereochemistry, combined with the robust reactivity of the boronic acid group in Suzuki-Miyaura coupling, provide chemists with a powerful tool for molecular construction. Its applications span the synthesis of complex pharmaceuticals and the development of novel functional materials, underscoring its importance to both academic research and industrial drug development.
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Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Journal of Organic Chemistry. [Link]
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Yamanoi, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]
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